

# PD-1-IN-17 structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PD-1-IN-17 |           |
| Cat. No.:            | B15612423  | Get Quote |

An In-depth Technical Guide on the Structure-Activity Relationship of **PD-1-IN-17** (P20)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and proliferation.[1] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion.[2] Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising class of cancer immunotherapy agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of **PD-1-IN-17**, also known as compound P20, a potent inhibitor of the PD-1/PD-L1 interaction with a benzo[d]isoxazole scaffold.[3][4]

## Core Compound Profile: PD-1-IN-17 (P20)

**PD-1-IN-17** (P20) is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 26.8 nM.[4][5] It belongs to a novel series of compounds bearing a benzo[d]isoxazole scaffold.[3] The CAS number for this compound is 2851938-36-6.[4][6]

## **Signaling Pathway and Mechanism of Action**

**PD-1-IN-17** (P20) acts by disrupting the interaction between PD-1 and PD-L1. This blockade restores T-cell function, allowing the immune system to recognize and attack tumor cells. The



binding of PD-1 to PD-L1 typically suppresses T-cell activity.[2] By inhibiting this interaction, **PD-1-IN-17** (P20) helps to reactivate the anti-tumor immune response.



Click to download full resolution via product page

Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by PD-1-IN-17 (P20).

# Structure-Activity Relationship (SAR) of Benzo[d]isoxazole Analogs



The following tables summarize the quantitative SAR data for **PD-1-IN-17** (P20) and its analogs, as reported by Huang et al. (2021). The core scaffold is a benzo[d]isoxazole derivative.

Table 1: SAR of Modifications on the Benzo[d]isoxazole Ring

| Compound | R1    | R2  | IC50 (nM) |
|----------|-------|-----|-----------|
| P1       | Н     | Н   | >10000    |
| P2       | 6-F   | Н   | 189.3     |
| P3       | 6-Cl  | Н   | 152.1     |
| P4       | 6-Br  | Н   | 120.5     |
| P5       | 6-CH3 | Н   | 256.7     |
| P6       | 5-F   | Н   | 342.8     |
| P7       | 5-Cl  | Н   | 298.4     |
| P8       | 5-Br  | Н   | 276.1     |
| P9       | 5-CH3 | Н   | 412.3     |
| P10      | н     | 5-F | 389.7     |

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]

Table 2: SAR of Modifications on the Phenyl Ring



| Compound | R3    | IC50 (nM) |
|----------|-------|-----------|
| P11      | 4-F   | 98.6      |
| P12      | 4-Cl  | 85.3      |
| P13      | 4-Br  | 76.4      |
| P14      | 4-CH3 | 154.2     |
| P15      | 3-F   | 123.7     |
| P16      | 3-Cl  | 102.9     |
| P17      | 3-Br  | 91.5      |
| P18      | 3-CH3 | 189.6     |
| P19      | 2-F   | 215.4     |
| P20      | 2-Cl  | 26.8      |

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]





Click to download full resolution via product page

Figure 2: Logical Flow of Structure-Activity Relationships for PD-1-IN-17 (P20) Analogs.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the development of **PD-1-IN-17** (P20) and its analogs.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition



• Objective: To measure the in vitro inhibitory activity of compounds on the PD-1/PD-L1 interaction.

#### Materials:

- Recombinant human PD-1-His tag protein
- Recombinant human PD-L1-Fc tag protein
- Anti-His-Eu3+ cryptate (donor)
- Anti-Fc-d2 (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low volume plates

#### Procedure:

- A solution of PD-L1-Fc (final concentration, e.g., 10 nM) and anti-Fc-d2 (final concentration, e.g., 20 nM) in assay buffer is prepared and incubated for 1 hour at room temperature.
- Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
- A solution of PD-1-His (final concentration, e.g., 20 nM) and anti-His-Eu3+ (final concentration, e.g., 2 nM) in assay buffer is prepared.
- In a 384-well plate, add the PD-L1/anti-Fc-d2 mix, followed by the test compound solution.
- Initiate the reaction by adding the PD-1/anti-His-Eu3+ mix.
- The plate is incubated for 3 hours at room temperature, protected from light.
- The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.



- The ratio of the emission signals (665/620) is calculated, and IC50 values are determined from dose-response curves.
- 2. Cell-Based PD-1/PD-L1 Blockade Bioassay
- Objective: To evaluate the ability of compounds to block the PD-1/PD-L1 interaction at the cellular level and restore T-cell activation.
- · Cell Lines:
  - PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
  - PD-1 expressing Jurkat T-cells (engineered to express a reporter gene, e.g., luciferase, under the control of an NFAT response element)

#### Procedure:

- Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.
- The next day, treat the cells with serially diluted test compounds.
- Add the PD-1 expressing Jurkat T-cells to the wells.
- Co-culture the cells for 6 hours at 37°C.
- After incubation, add a luciferase substrate (e.g., Bio-Glo™ Reagent).
- Measure the luminescence using a plate reader.
- EC50 values are calculated from the dose-response curves, representing the concentration at which the compound induces a half-maximal reporter signal.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Progress in small-molecule inhibitors targeting PD-L1 PMC [pmc.ncbi.nlm.nih.gov]



- 3. Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PD-1-IN-17 structure-activity relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612423#pd-1-in-17-structure-activity-relationship]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com